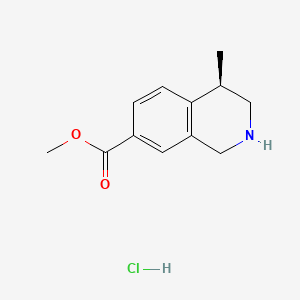
(R)-Methyl 4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ®-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride: is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tetrahydroisoquinoline core makes it a valuable scaffold for the development of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl ®-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed on the ester group to yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as a precursor for the synthesis of various heterocyclic compounds.
Biology:
- Investigated for its potential as a neuroprotective agent due to its structural similarity to natural alkaloids.
Medicine:
- Explored for its potential use in the development of drugs targeting neurological disorders.
- Studied for its potential anti-cancer properties.
Industry:
- Utilized in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl ®-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride is primarily related to its interaction with biological targets such as enzymes and receptors. The compound may exert its effects by:
Inhibiting Enzymes: It can act as an inhibitor of specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to receptors in the central nervous system, modulating neurotransmitter activity.
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the ester and methyl groups.
Quinoline Derivatives: Compounds with a similar ring structure but differing in functional groups and oxidation states.
Uniqueness:
- The presence of the methyl ester and hydrochloride salt makes Methyl ®-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride unique in terms of its solubility and reactivity.
- Its specific stereochemistry (R-configuration) may confer distinct biological activity compared to other isomers.
This detailed article provides a comprehensive overview of Methyl ®-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC 名称 |
methyl (4R)-4-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-8-6-13-7-10-5-9(12(14)15-2)3-4-11(8)10;/h3-5,8,13H,6-7H2,1-2H3;1H/t8-;/m0./s1 |
InChI 键 |
KDIIJISFTJCWFC-QRPNPIFTSA-N |
手性 SMILES |
C[C@H]1CNCC2=C1C=CC(=C2)C(=O)OC.Cl |
规范 SMILES |
CC1CNCC2=C1C=CC(=C2)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


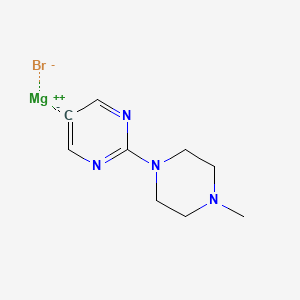
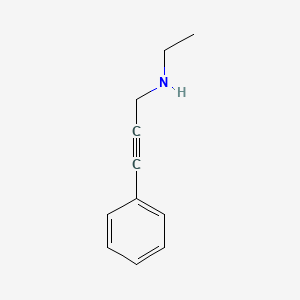
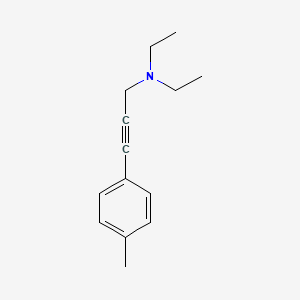
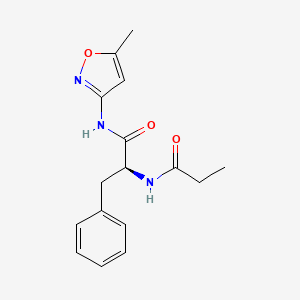
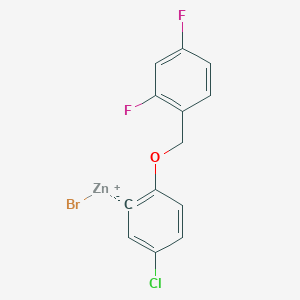
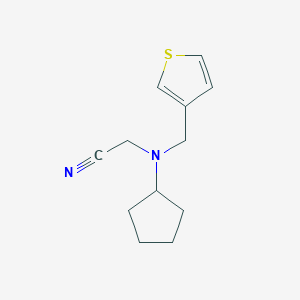
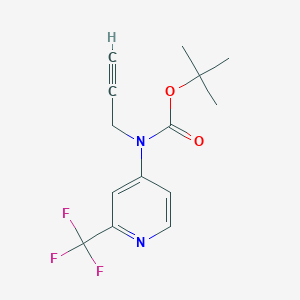
![(3aR,5R,6S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2,6-trimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14893383.png)
![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
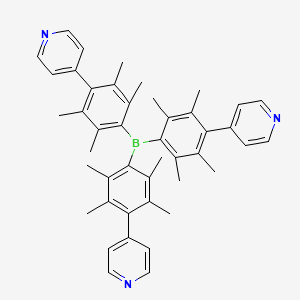
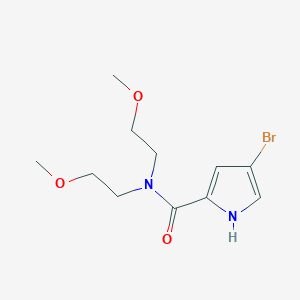
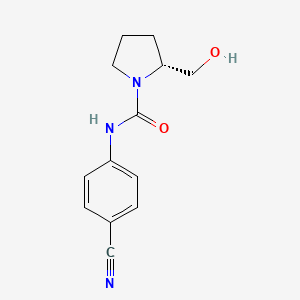
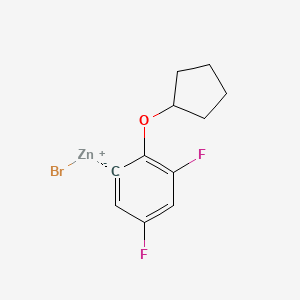
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
